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Introduction

p-Carborane, formally known as 1,12-dicarba-closo-dodecaborane, is a unique organoboron
cluster compound with the chemical formula C2B1oH12. It is the para-isomer of the three
dicarba-closo-dodecaborane isomers, distinguished by the antipodal positioning of its two
carbon atoms within a highly stable icosahedral cage structure.[1][2] This arrangement confers
a high degree of symmetry (Dsd), thermal stability, and chemical inertness, making p-
carborane a molecule of significant interest.[3][4]

Often regarded as a three-dimensional analog of benzene, p-carborane possesses
exceptional properties, including "superhydrophobicity,” low toxicity, and a rigid, modular
scaffold.[2][5] These characteristics have established it as a valuable building block in materials
science for the construction of rigid molecular rods and in medicinal chemistry.[6] In drug
development, it serves as a unique pharmacophore and a bioisostere for phenyl rings, capable
of enhancing the binding affinity, metabolic stability, and bioavailability of therapeutic agents.[2]
[7] Its high boron content also makes it a key component in the development of agents for
Boron Neutron Capture Therapy (BNCT).[1][5] This guide provides a comprehensive overview
of the core properties, characterization, and experimental methodologies related to p-
carborane.
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Core Physical and Chemical Properties

p-Carborane is a white, crystalline powder characterized by its exceptional stability.[8] It is
resistant to air, water, heat, and common oxidizing or reducing agents.[9] Its icosahedral
structure is electronically delocalized, resulting in three-dimensional aromaticity.[3] The
antipodal arrangement of the carbon atoms results in a non-polar molecule with a calculated
dipole moment of 0 D.[4]

Data Presentation: Quantitative Properties

The fundamental physical, structural, and spectroscopic properties of p-carborane are
summarized in the tables below. Structural parameters are often derived from quantum
chemical calculations due to the complexity of experimental determination for the unsubstituted
molecule.

Table 1: Fundamental Physical and Structural Properties of p-Carborane

Property Value

CAS Number 20644-12-6

Molecular Formula C2H12B10

Molecular Weight 144.23 g/mol

Appearance White to light yellow powder

Melting Point 259-261 °C (Note: some sources report 200-203
°C)

Molecular Symmetry Dsd

Dipole Moment 0 D (Calculated)

C-B Bond Length ~1.71 - 1.73 A (Calculated)

B-B Bond Length ~1.77 - 1.79 A (Calculated)

C-H Bond Length ~1.11 A (Calculated)

B-H Bond Length ~1.20 A (Calculated)
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Structural data are typical values derived from DFT (B3LYP) calculations as precise
experimental values for the parent molecule are not readily available.[3]

Table 2: Spectroscopic Data for p-Carborane
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Nucleus

Chemical Shift (6) ppm

Notes

1B

~-13to -15 ppm

A single resonance is expected
due to the high symmetry
where all ten boron atoms are
chemically equivalent. The
signal appears as a doublet in
proton-coupled spectra due to
coupling with the attached
hydrogen. Referenced to
external BFs3-OEt2.[1][10]

13C

~ 55 - 60 ppm

A single resonance is
observed for the two
equivalent cage carbon atoms.
The signal is often broadened
due to unresolved spin-spin
coupling to adjacent boron
atoms (1B and 1°B) and
isotope-induced chemical
shifts (1A10/11B(13C)).[11]
Referenced to

tetramethylsilane (TMS).

1H

C-H: ~2.5-3.0 ppm

The spectrum shows two main
resonances. The downfield
signal corresponds to the two
equivalent protons on the cage
carbons. The upfield signal
corresponds to the ten
equivalent protons on the
boron atoms. Signals are
broadened by coupling to

boron nuclei.[2]

Note: NMR spectra of carboranes are complex. *H and 13C signals are often broadened due to

coupling with quadrupolar boron nuclei (**B, 1=3/2; 1°B, 1=3).[11]
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Synthesis and Reactivity

The primary route to p-carborane is through the high-temperature thermal isomerization of its
isomers, ortho- and meta-carborane.[4] This process underscores the exceptional thermal
stability of the para-isomer, which is the thermodynamic sink in the system.

o-Carborane ~450 °C m-Carborane >600 °C p-Carborane
E— — >
(1,2-C2B10H12) (1,7-C2B10H12) (1,12-C2B10H12)

Click to download full resolution via product page

Caption: Thermal isomerization pathway of dicarba-closo-dodecaboranes.

Reactivity

The reactivity of p-carborane is dominated by the functionalization of its C-H bonds and
electrophilic substitution on the B-H vertices.

» C-H Functionalization: The protons on the cage carbons are weakly acidic and can be readily
removed by strong bases like n-butyllithium (nBuLi) to form lithiated intermediates. These
nucleophilic species can then react with a wide range of electrophiles, allowing for the
attachment of functional groups to the carbon vertices.

e B-H Functionalization: While more challenging than C-H functionalization, the B-H vertices
can undergo electrophilic substitution, such as halogenation. This allows for modification of
the boron belt of the icosahedral cage.

Applications in Drug Development

p-Carborane's unique combination of properties makes it an attractive pharmacophore in
modern drug design.[1]

e Phenyl Group Bioisostere: Its spherical shape and volume mimic a rotating phenyl ring,
allowing it to serve as a metabolically stable, non-planar bioisostere.

» Hydrophobic Scaffold: The cage is extremely hydrophobic, a property that can be exploited
to enhance a drug's affinity for hydrophobic binding pockets in protein targets, potentially
increasing potency and altering pharmacokinetics.[7][10]
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» Rigid Linker: The rigid icosahedral structure and the antipodal arrangement of its carbon
atoms make it an ideal linker for constructing molecules with precise spatial orientations of

functional groups.[6]

o Boron Neutron Capture Therapy (BNCT): As a boron-rich molecule, p-carborane is a
cornerstone for developing BNCT agents. These agents are designed to selectively
accumulate in tumor cells, which are then irradiated with thermal neutrons, leading to
localized cell death from the resulting nuclear fission reaction.[1][5]

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://pubs.rsc.org/en/content/articlelanding/2017/nj/c7nj02689g
https://www.benchchem.com/product/b1425697?utm_src=pdf-body
https://s3-eu-west-1.amazonaws.com/pstorage-acs-6854636/5646549/ic6b01667_si_001.pdf
https://www.researchgate.net/figure/Selected-bond-lengths-in-A-for-the-pyrrole-derivatives-B3LYP-6-311-G-The-elongated_fig6_363306342
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1425697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Drug Design Cycle

D alrporane ole
aropnop allfold
Bioisosteric .
Incorporation

Replacement

Improved Binding
Hydrophobic Interactions)

Biological |nteraction

eads to

Conceptual Role of p-Carborane as a Pharmacophore

Click to download full resolution via product page

Caption: p-Carborane as a pharmacophore to enhance drug properties.
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Experimental Protocols

The following sections detail generalized protocols for the synthesis and characterization of p-
carborane.

Protocol 1: Synthesis of p-Carborane via Pyrolysis of o-
Carborane

This protocol is adapted from the small-scale laboratory procedure for the thermal
isomerization of o-carborane.[6] The workflow involves sublimation of the starting material,
high-temperature gas-phase isomerization, and chromatographic purification.

o-Carborane Sublimation Pyrolysis Condensation Dissolution Column Chromatograph Pure p-Carborane
(Starting Material) (~150 °C) (700 °C in N2 stream) (Cold Trap) in Pentane Alumina] P

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of p-carborane.

Methodology:

o Apparatus Setup: A pyrolysis apparatus is constructed using a quartz tube packed with
quartz wool, placed inside a high-temperature tube furnace. The inlet is connected to a
sublimation chamber containing o-carborane and an inert gas (N2) line. The outlet is
connected to a condensation chamber cooled with dry ice/acetone.

 Inerting: The system is purged with a steady flow of nitrogen gas for at least 45 minutes to
eliminate all oxygen.[6]

o Sublimation & Pyrolysis: The sublimation chamber is heated to ~150 °C to vaporize the o-
carborane. The nitrogen stream carries the o-carborane vapor into the pyrolysis tube, which
is heated to 700 °C.[6] The residence time in the hot zone is typically kept short (e.g., <1
minute) to maximize conversion and minimize decompaosition.
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e Product Collection: The gas stream exiting the furnace, containing a mixture of m-carborane,
p-carborane, and unreacted starting material, is rapidly cooled and condensed in the cold
trap.

o Extraction: After the run, the apparatus is cooled to room temperature. The condensed
products are washed from the cold trap with pentane.

« Purification: The resulting pentane solution is concentrated and loaded onto a
chromatography column packed with basic alumina. The mixture is eluted with pentane. p-
Carborane has the lowest affinity for alumina and elutes first. Fractions are collected and
analyzed by Gas Chromatography (GC) to identify and combine the pure p-carborane
fractions.

« |solation: The solvent from the pure fractions is removed by evaporation to yield p-
carborane as a white solid.

Protocol 2: C-H Functionalization via Lithiation

This is a general procedure for attaching a substituent to one or both carbon atoms of the p-
carborane cage.

Methodology:

e Preparation: p-Carborane is dissolved in a dry, aprotic solvent (e.g., THF or diethyl ether) in
a flame-dried flask under an inert atmosphere (N2 or Argon).

o Deprotonation: The solution is cooled in an ice bath (0 °C) or a dry ice/acetone bath (-78 °C).
One or two equivalents of n-butyllithium (nBuLi) in hexanes are added dropwise to generate
the mono- or di-lithiated species, respectively. The reaction is typically stirred for 1-2 hours.

» Electrophilic Quench: A solution of the desired electrophile (e.g., an alkyl halide, silyl
chloride, or aldehyde) in the same solvent is added dropwise at low temperature.

o Workup: The reaction is allowed to warm to room temperature and stirred for several hours
to overnight. It is then quenched by the careful addition of water or a saturated aqueous
solution of NH4Cl.
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o Extraction & Purification: The product is extracted into an organic solvent (e.g., diethyl ether
or dichloromethane), dried over an anhydrous salt (e.g., MgSOa), filtered, and the solvent is
removed under reduced pressure. The crude product is then purified by column
chromatography or recrystallization.

Protocol 3: Characterization by NMR Spectroscopy

NMR is the primary technique for verifying the identity and purity of p-carborane and its
derivatives.[8][11]

Methodology:

o Sample Preparation: A sample of p-carborane (typically 5-10 mg) is dissolved in a
deuterated solvent (e.g., CDCIs, THF-ds) in a standard NMR tube.

e 1H NMR: A standard proton NMR spectrum is acquired. The C-H protons will appear as a
singlet, while the B-H protons will appear as a broad, complex multiplet due to coupling to
the ten boron atoms. For clearer spectra, 1*B decoupling can be employed, which collapses
the B-H signals into singlets, revealing their chemical shift equivalence.

e 13C NMR: A proton-decoupled 13C spectrum is acquired. A single, often broad, peak is
expected for the two equivalent cage carbons.[11] Long acquisition times may be necessary
due to the low natural abundance of 13C and potential signal broadening.

o 1B NMR: A proton-decoupled 1B spectrum is acquired. This is the most informative
experiment for the boron cage, showing a single sharp resonance for the ten equivalent
boron atoms, confirming the high symmetry of the p-isomer.[1] The spectrum should be
referenced to an external BFs-OEt2 standard.

Protocol 4: Characterization by Single-Crystal X-ray
Diffraction

This technique provides definitive proof of structure, including precise bond lengths and angles.

Methodology:
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o Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a
solution of the purified compound in a suitable solvent or solvent system (e.g., pentane,
ethanol/CH2zCl2).

o Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled to a
low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are
collected by rotating the crystal in the X-ray beam.

 Structure Solution and Refinement: The collected diffraction data are used to solve the
crystal structure, typically using direct methods or Patterson methods to determine the initial
positions of the atoms. The atomic positions and thermal parameters are then refined using
least-squares methods to achieve the best fit between the observed and calculated
diffraction patterns. The final refined structure provides a detailed three-dimensional model of
the molecule in the crystal lattice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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